molecular formula C12H10N4 B1337726 5-(1H-benzimidazol-2-yl)pyridin-2-amine CAS No. 879884-04-5

5-(1H-benzimidazol-2-yl)pyridin-2-amine

Cat. No.: B1337726
CAS No.: 879884-04-5
M. Wt: 210.23 g/mol
InChI Key: VIHRGSUFMGKDHL-UHFFFAOYSA-N
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Description

5-(1H-benzimidazol-2-yl)pyridin-2-amine is a heterocyclic compound that features both benzimidazole and pyridine moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both benzimidazole and pyridine rings endows it with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-benzimidazol-2-yl)pyridin-2-amine typically involves the condensation of 2-aminopyridine with o-phenylenediamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzimidazole ring.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Common solvents include dimethyl sulfoxide and dimethylformamide, while catalysts like copper chloride and bases such as triethylamine can be used to enhance the reaction yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for drug development.

    Medicine: Potential use in the treatment of diseases due to its bioactive properties.

    Industry: Utilized in the synthesis of advanced materials and as a building block for more complex molecules.

Comparison with Similar Compounds

    2-(1H-benzimidazol-2-yl)pyridine: Similar structure but lacks the amino group.

    5-(1H-benzimidazol-2-yl)quinoline: Contains a quinoline ring instead of pyridine.

    2-(1H-benzimidazol-2-yl)benzeneamine: Similar structure but with a benzene ring.

Uniqueness: 5-(1H-benzimidazol-2-yl)pyridin-2-amine is unique due to the presence of both an amino group and a pyridine ring, which enhances its reactivity and potential for forming diverse derivatives. This makes it a versatile compound in synthetic chemistry and drug development.

Properties

IUPAC Name

5-(1H-benzimidazol-2-yl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-11-6-5-8(7-14-11)12-15-9-3-1-2-4-10(9)16-12/h1-7H,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHRGSUFMGKDHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CN=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427689
Record name 5-(1H-benzimidazol-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879884-04-5
Record name 5-(1H-benzimidazol-2-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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